Cas no 38603-77-9 (Ethyl 4-ethyl-1H-imidazole-5-carboxylate)

Ethyl 4-ethyl-1H-imidazole-5-carboxylate is a versatile heterocyclic compound featuring an imidazole core substituted with an ethyl group at the 4-position and an ester functional group at the 5-position. This structure imparts reactivity suitable for further derivatization, making it valuable in pharmaceutical and agrochemical synthesis. The ethyl ester moiety enhances solubility in organic solvents, facilitating its use in coupling reactions or as an intermediate in the preparation of more complex molecules. Its imidazole ring contributes to potential biological activity, often exploited in drug discovery. The compound's stability under standard conditions ensures consistent performance in synthetic applications.
Ethyl 4-ethyl-1H-imidazole-5-carboxylate structure
38603-77-9 structure
Product Name:Ethyl 4-ethyl-1H-imidazole-5-carboxylate
CAS No:38603-77-9
MF:C8H12N2O2
MW:168.193081855774
MDL:MFCD20661686
CID:1035722
PubChem ID:12615449
Update Time:2025-05-24

Ethyl 4-ethyl-1H-imidazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-ethyl-1H-imidazole-5-carboxylate
    • ethyl 5-ethyl-1H-imidazole-4-carboxylate
    • ethyl4-ethyl-1H-imidazole-5-carboxylate
    • EN300-363725
    • 1H-Imidazole-5-carboxylic acid, 4-ethyl-, ethyl ester
    • Ethyl 4-ethylimidazole-5-carboxylate
    • 38603-77-9
    • DTXSID70504424
    • SCHEMBL10278987
    • 5-ethyl-3H-imidazole-4-carboxylic acid ethyl ester
    • AKOS015905412
    • SCHEMBL950248
    • HCGFHTQCEAGFGW-UHFFFAOYSA-N
    • MDL: MFCD20661686
    • Inchi: 1S/C8H12N2O2/c1-3-6-7(10-5-9-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)
    • InChI Key: HCGFHTQCEAGFGW-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=C(CC)NC=N1)=O

Computed Properties

  • Exact Mass: 168.089877630g/mol
  • Monoisotopic Mass: 168.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 55Ų

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Additional information on Ethyl 4-ethyl-1H-imidazole-5-carboxylate

Ethyl 4-Ethyl-1H-Imidazole-5-Carboxylate: A Comprehensive Overview

Ethyl 4-Ethyl-1H-Imidazole-5-Carboxylate, also known by its CAS number CAS No. 38603-77-9, is a compound of significant interest in various fields of chemistry and materials science. This compound belongs to the class of imidazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms. The imidazole moiety is known for its versatility and wide range of applications, making it a focal point in both academic and industrial research.

The structure of Ethyl 4-Ethyl-1H-Imidazole-5-Carboxylate consists of an imidazole ring substituted with an ethoxy group at the 5-position and an ethyl group at the 4-position. This substitution pattern imparts unique electronic and steric properties to the molecule, which are crucial for its reactivity and functionality. The compound is synthesized through various methods, including nucleophilic substitution and condensation reactions, which have been optimized to achieve high yields and purity.

Recent studies have highlighted the potential of Ethyl 4-Ethyl-1H-Imidazole-5-Carboxylate in drug discovery and development. Its ability to act as a ligand in metalloenzyme inhibition has been explored, showing promising results in targeting specific enzymes involved in diseases such as cancer and neurodegenerative disorders. Additionally, the compound has been investigated for its role in catalysis, where it serves as a stabilizing agent for transition metal catalysts, enhancing their efficiency and selectivity in various organic reactions.

In the field of materials science, Ethyl 4-Ethyl-1H-Imidazole-5-Carboxylate has been utilized as a precursor for the synthesis of coordination polymers and metal organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area, porosity, and stability, making them ideal candidates for gas storage, sensing, and catalysis applications. Recent advancements have focused on tailoring the structure of these materials by incorporating functional groups like those present in Ethyl 4-Ethyl-1H-Imidazole-5-Carboxylate to enhance their performance.

The synthesis of Ethyl 4-Ethyl-1H-Imidazole-5-Carboxylate has also been optimized to address environmental concerns. Researchers have developed green chemistry approaches that minimize the use of hazardous solvents and reagents while maximizing atom economy. These methods not only reduce the environmental footprint but also align with the growing demand for sustainable chemical processes.

In conclusion, Ethyl 4-Ethyl-1H-imidazole-carboxylic acid ethylester, or CAS No. 38603779, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application development, position it as a valuable tool in modern chemistry research.

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